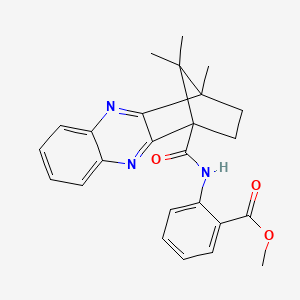
methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate is an intriguing organic compound The structure reveals a complex arrangement of aromatic rings and functional groups, contributing to its distinct chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions: Preparation of this compound involves multi-step synthesis. The initial step typically includes the formation of the carboxamide core, followed by cyclization to create the methanophenazine structure. Methyl esterification is the final step, enhancing its stability and reactivity. The conditions often involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, methods involve optimized reaction conditions using large reactors, continuous flow systems, and advanced purification techniques to scale up the synthesis efficiently. This ensures that the compound meets the stringent quality standards required for its various applications.
化学反应分析
Types of Reactions: Methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate undergoes various reactions such as oxidation, reduction, and substitution. Oxidation reactions can modify its aromatic system, while reduction can alter the carboxamide moiety. Substitution reactions, particularly on the benzene ring, open pathways to a variety of derivatives.
Common Reagents and Conditions: Typical reagents include strong oxidizers like potassium permanganate, reducing agents like lithium aluminium hydride, and electrophiles for substitution reactions. Conditions often require controlled temperatures, pH adjustments, and specific solvents to ensure the desired reactivity and selectivity.
Major Products Formed: Major products from these reactions include oxidized derivatives that can exhibit different electronic properties, reduced forms with altered biological activity, and substituted compounds that expand its application range in drug development and material science.
科学研究应用
Methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate finds extensive use in scientific research. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, its derivatives show promise in inhibiting specific enzymes, making it a potential candidate for drug discovery. Medical research explores its use in treating certain diseases due to its unique biochemical properties. Industrial applications include its role in developing new materials with specialized functions.
作用机制
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. The trimethylmethanophenazine structure allows for high affinity binding to these targets, influencing their activity and triggering specific biochemical pathways. The methyl ester group plays a role in membrane permeability, facilitating cellular uptake and exerting its effects within biological systems.
相似化合物的比较
Compared to similar compounds, methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate stands out due to its unique combination of functional groups and structural arrangement. This uniqueness allows for a broader range of reactions and applications. Similar compounds include derivatives of methanophenazine and benzamide, which share some functional group chemistry but lack the distinct structural features that impart specific reactivity and application potential.
By exploring this compound, scientists and industry experts can harness its full potential, paving the way for new innovations and discoveries.
生物活性
Methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate is a complex organic compound with potential biological activities. This article aims to explore its biological activity through various studies and data analysis.
Chemical Structure
The compound features a unique structure characterized by the presence of a methanophenazine moiety and a benzoate group. The molecular formula is C21H30N2O2, highlighting its complexity and potential for diverse interactions within biological systems.
Biological Activity Overview
Research indicates that compounds related to phenazines exhibit significant biological properties, including antimicrobial and anticancer activities. The specific biological activity of this compound has not been extensively documented; however, insights can be drawn from related compounds and studies.
Antimicrobial Activity
Phenazines are known for their antimicrobial properties. A study on methanophenazine derivatives demonstrated their effectiveness against various bacterial strains. The mechanism often involves interference with electron transport chains in microbial cells. Given the structural similarities with known phenazines, it is plausible that this compound may exhibit similar antimicrobial effects.
Anticancer Properties
Recent investigations into phenazine derivatives have suggested potential anticancer properties. For instance:
- Case Study 1 : A derivative of phenazine was shown to induce apoptosis in cancer cells via mitochondrial pathways.
- Case Study 2 : Another study highlighted the ability of phenazine compounds to inhibit tumor growth in vivo.
These findings suggest that this compound might also possess anticancer activity through similar mechanisms.
The proposed mechanisms of action for phenazine-related compounds include:
- Electron Transport Interference : Disruption of respiratory processes in bacteria.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
methyl 2-[(12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-23(2)24(3)13-14-25(23,20-19(24)26-17-11-7-8-12-18(17)27-20)22(30)28-16-10-6-5-9-15(16)21(29)31-4/h5-12H,13-14H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMPOHQJYWNJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=CC=C5C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














